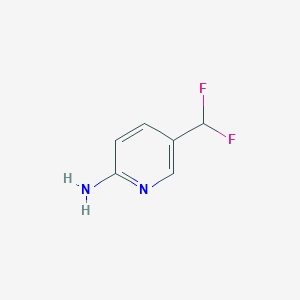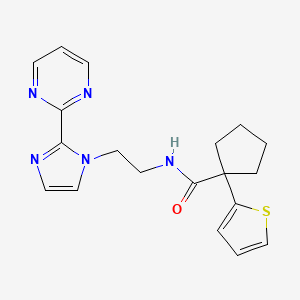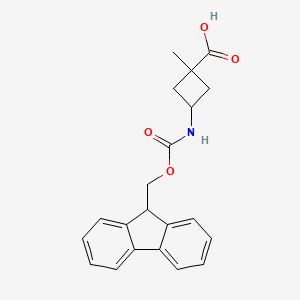
3-(9H-芴-9-基甲氧羰基氨基)-1-甲基环丁烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect the amino group during the coupling reactions. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mildly basic conditions.
科学研究应用
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during coupling reactions.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of various chemical intermediates and fine chemicals.
准备方法
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Cyclobutane Formation: The cyclobutane ring is formed through a cyclization reaction, which can be facilitated by various methods, including photochemical reactions or cycloaddition reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common reagents used in these reactions include bases like piperidine for deprotection, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.
相似化合物的比较
Compared to other protecting groups like t-butoxycarbonyl (Boc) or benzyl (Bn), the Fmoc group offers several advantages:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in a wide range of reactions.
Ease of Removal: It can be removed under mildly basic conditions, which is gentler on sensitive compounds.
Versatility: The Fmoc group is compatible with a variety of synthetic methods and reagents.
Similar compounds include:
Boc-protected amino acids: Used in peptide synthesis but require acidic conditions for removal.
Bn-protected amino acids: Offer stability but require hydrogenolysis for removal.
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)10-13(11-21)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTATNXUUPVFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)


![6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2482718.png)
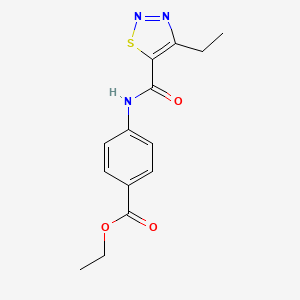
![1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2482722.png)
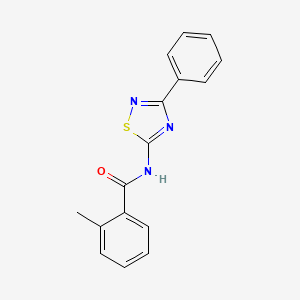
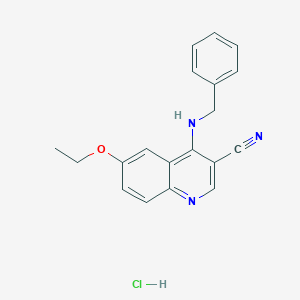
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2482727.png)
![3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2482729.png)
